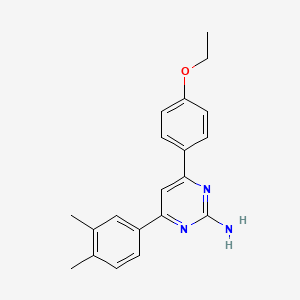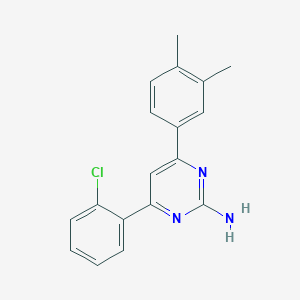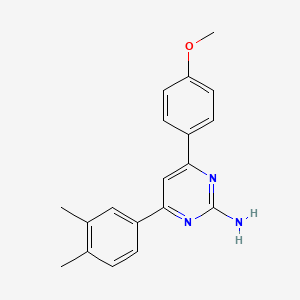
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic amine that can be used as a building block for the synthesis of various compounds and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of biological activities and has been studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties, and has been studied for its potential use as an antibiotic. It has also been studied for its potential use as an anti-inflammatory agent and for its potential applications in cancer therapy.
Wirkmechanismus
The exact mechanism of action of 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by interfering with the cell membrane and inhibiting the growth of bacteria, fungi, and viruses. It has also been suggested that it may act as an anti-inflammatory agent by modulating the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In studies, it has been found to inhibit the growth of bacteria, fungi, and viruses, as well as to modulate the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells and to have antioxidant, anti-apoptotic, and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is an attractive compound for laboratory experiments due to its wide range of biological activities. It is relatively easy to synthesize, and its low toxicity makes it a safe compound to work with. However, its exact mechanism of action is still not fully understood and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
Given its wide range of biological activities, 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has great potential for further research. Potential future directions include further research into its mechanism of action, its potential use as an antibiotic, its potential applications in cancer therapy, and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted into its potential use as an antioxidant, its potential anti-apoptotic and anti-angiogenic properties, and its potential effects on other biological processes.
Synthesemethoden
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized from commercially available starting materials through a multi-step reaction sequence. The first step involves the reaction of 3,4-dimethylphenyl bromide with 4-methoxyphenylmagnesium bromide to give the corresponding Grignard reagent. This Grignard reagent is then reacted with 4-methoxyphenyl isocyanate to give this compound.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-4-5-15(10-13(12)2)18-11-17(21-19(20)22-18)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBAVEFGEONVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)








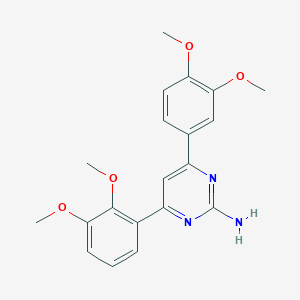
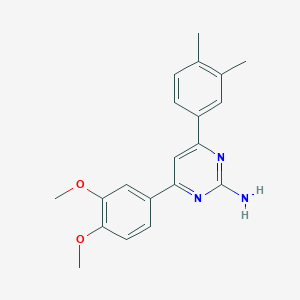
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
